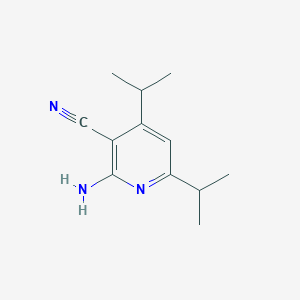

2-Amino-4,6-diisopropylnicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17N3 |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

2-amino-4,6-di(propan-2-yl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C12H17N3/c1-7(2)9-5-11(8(3)4)15-12(14)10(9)6-13/h5,7-8H,1-4H3,(H2,14,15) |

InChI Key |

DEBFLHGCEXDLPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=NC(=C1C#N)N)C(C)C |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 2 Amino 4,6 Diisopropylnicotinonitrile

Elucidation of Classical Synthetic Routes to the 2-Aminonicotinonitrile Core

The foundational chemistry for constructing the pyridine (B92270) ring, the core of 2-aminonicotinonitrile, has been well-established through several classical name reactions. One of the most versatile and enduring methods is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a 1,3-dicarbonyl compound. beilstein-journals.org A closely related and highly effective protocol for producing highly substituted 2-pyridones, which can be precursors to 2-aminopyridines, is the Guareschi–Thorpe condensation. beilstein-journals.orgnih.gov This reaction typically involves the condensation of a 1,3-diketone with cyanoacetamide, offering a pathway with well-defined regioselectivity. beilstein-journals.orgnih.gov

These classical methods, while robust, often require harsh reaction conditions, long reaction times, and can generate significant waste. However, they provide the fundamental basis from which modern, more efficient synthetic strategies have evolved. For instance, the synthesis of the related 2-chloro-4,6-diarylnicotinonitrile often starts from a 2-oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitrile, a structure accessible through these classical condensation principles. arkat-usa.org

Multi-Component Reaction (MCR) Approaches for 2-Amino-4,6-diisopropylnicotinonitrile Construction

Multi-component reactions (MCRs) have become a cornerstone of modern synthetic chemistry due to their high efficiency, atom economy, and procedural simplicity. researchgate.net These reactions allow for the construction of complex molecules like this compound in a single step from three or more starting materials, minimizing waste and purification steps. A common MCR approach for 2-aminonicotinonitrile derivatives involves the one-pot condensation of an aldehyde, a ketone, malononitrile (B47326), and an ammonia source like ammonium (B1175870) acetate (B1210297). researchgate.netmdpi.com This strategy has been successfully applied to synthesize a variety of 2-amino-4,6-diaryl and dialkyl nicotinonitriles.

In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free MCRs. researchgate.net Syntheses of 2-aminonicotinonitrile derivatives have been achieved under neat (solvent-free) conditions, which not only reduces environmental impact but can also accelerate reaction rates and simplify product isolation. mdpi.comnih.govorganic-chemistry.org A key advantage of this approach is the elimination of toxic and volatile organic solvents. organic-chemistry.org

Water has also been explored as a green alternative solvent for these syntheses. mdpi.com An ultrasound-promoted, four-component reaction of malononitrile, an aromatic aldehyde, an acetophenone (B1666503) derivative, and ammonium acetate in water has been described as a green and convenient approach for synthesizing 2-amino-4,6-diphenylnicotinonitriles. documentsdelivered.com

Table 1: Comparison of Solvent Conditions in MCR Synthesis of 2-Aminonicotinonitriles This is an interactive table. You can sort and filter the data.

| Approach | Solvent | Key Advantages | Reference |

|---|---|---|---|

| Neat Reaction | None | Reduced waste, faster reaction, simple work-up | mdpi.com, nih.gov |

| Aqueous Synthesis | Water | Environmentally benign, safe | documentsdelivered.com, mdpi.com |

Catalysis plays a vital role in MCRs, often improving yields, shortening reaction times, and enabling reactions under milder conditions. mdpi.com A range of catalysts have been employed for the synthesis of 2-aminonicotinonitriles.

Green catalysis emphasizes the use of reusable and non-toxic catalysts. Examples include:

Magnetic Nanocatalysts : Silica-coated CoFe2O4 magnetic nanoparticles functionalized with sulfonic acid (CoFe2O4@SiO2-SO3H) have been used as a reusable solid acid catalyst for the four-component synthesis of 2-amino-4,6-diarylnicotinonitrile under microwave irradiation. researchgate.net This catalyst can be easily recovered using an external magnet and reused multiple times without a significant loss of activity. researchgate.net

Metal-Organic Frameworks (MOFs) : Robust and recyclable Zn(II) and Cd(II) MOFs have demonstrated remarkable catalytic activity in the multi-component synthesis of related 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles under solvent-free conditions. wpmucdn.com

Copper Catalysis : Copper salts, such as Cu(OAc)2 and CuI, have been effectively used to mediate the synthesis of highly substituted 2-aminonicotinonitriles. rsc.orgacs.org These catalysts are relatively inexpensive and have lower toxicity compared to other transition metals.

Ionic Liquids : Tetrafluoroborate-based ionic liquids have been investigated for their catalytic potential in MCRs, offering a recyclable medium and catalyst system. rsc.org

The choice of catalyst is crucial as it can influence the reaction pathway and prevent the formation of byproducts, which is a common challenge in MCRs. mdpi.com

Microwave-Assisted and Ultrasound-Promoted Synthetic Protocols

To overcome the limitations of long reaction times associated with conventional heating, alternative energy sources like microwave irradiation and ultrasound have been successfully implemented. mdpi.com

Microwave-Assisted Synthesis : Microwave heating can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. researchgate.netresearchgate.net This is attributed to the efficient and uniform heating of the reaction mixture. The synthesis of 2-amino-4,6-diarylpyrimidine derivatives, structurally similar to nicotinonitriles, has been achieved in a two-step process under microwave irradiation, demonstrating the utility of this technology. rsc.org Similarly, the four-component synthesis of 2-amino-4,6-diarylnicotinonitrile has been successfully performed using a magnetic nanocatalyst under microwave irradiation in solvent-free conditions, resulting in high yields and short reaction times. researchgate.net

Ultrasound-Promoted Synthesis : Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source. Ultrasound irradiation enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosion of bubbles in the liquid medium. This process generates localized hot spots with extreme temperatures and pressures, leading to increased reaction rates. An efficient, catalyst-free, one-pot synthesis of 2-amino-4,6-diphenylnicotinonitriles in water has been developed using ultrasound promotion. documentsdelivered.com This method highlights the synergy between green solvents and alternative energy sources.

Table 2: Effect of Energy Source on Synthesis of 2-Aminonicotinonitrile Derivatives This is an interactive table. You can sort and filter the data.

| Energy Source | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Hours to Overnight | Well-established, simple setup | mdpi.com |

| Microwave Irradiation | Minutes | Rapid heating, increased yields, high efficiency | researchgate.net, rsc.org |

Regioselective and Stereoselective Synthetic Considerations for this compound

Regioselectivity : In the synthesis of unsymmetrically substituted pyridines like this compound, controlling the position of the substituents (regioselectivity) is paramount. MCRs based on the condensation of an α,β-unsaturated ketone (chalcone-type intermediate) with malononitrile and an ammonia source generally provide good regiochemical control. mdpi.com The reaction mechanism dictates the final arrangement of the substituents on the pyridine ring. Classical methods like the Guareschi-Thorpe condensation are also known for providing products with well-defined regioselectivity. nih.gov The choice of reactants and reaction pathway is therefore critical to ensure the formation of the desired 2-amino-4,6-disubstituted isomer over other possibilities.

Stereoselectivity : The target molecule, this compound, is achiral, so stereoselectivity is not a factor in its direct synthesis. However, the development of stereoselective methods is crucial for synthesizing chiral derivatives of nicotinonitriles, which may have applications as specialized ligands or bioactive molecules. Asymmetric synthesis of related heterocyclic compounds can be achieved using chiral catalysts or auxiliaries. nih.gov For example, organocatalytic, enantioselective Strecker reactions are used to produce chiral α-amino nitriles, which are precursors to α-amino acids. nih.govnih.gov These principles could be adapted to develop stereoselective syntheses of chiral nicotinonitrile analogs if required.

Process Optimization and Scale-Up Investigations for Efficient Production

Translating a laboratory-scale synthesis into an efficient, large-scale industrial process requires careful optimization of reaction parameters and consideration of scalability. The goal is to maximize yield, purity, and throughput while minimizing costs and environmental impact.

Process Optimization : Methodologies such as Design of Experiments (DoE) are employed to systematically investigate the influence of various process parameters (e.g., temperature, catalyst loading, reactant stoichiometry, reaction time) on critical quality attributes like yield and purity. mdpi.com For the synthesis of this compound, this would involve identifying the optimal conditions for the chosen synthetic route, whether it be a catalyzed MCR or a microwave-assisted protocol. Optimization can lead to significant improvements in efficiency and cost-effectiveness.

Scale-Up : Scaling up a reaction from grams to kilograms or tons presents numerous challenges, including heat and mass transfer limitations, reagent addition control, and product isolation and purification. Synthetic routes that are amenable to scale-up are characterized by:

Mild reaction conditions.

Use of inexpensive and readily available starting materials.

Avoidance of hazardous reagents or solvents.

Simple work-up and purification procedures (e.g., crystallization over chromatography). nih.gov

Robustness and high functional group tolerance. rsc.org

MCRs, particularly those performed under solvent-free or aqueous conditions, are often well-suited for scale-up. Reports of gram-scale syntheses of related 2-aminonicotinonitriles demonstrate the practicability of these modern methods for larger-scale production. rsc.org The use of heterogeneous, recyclable catalysts is also highly advantageous in an industrial setting as it simplifies catalyst removal and reduces waste. researchgate.netwpmucdn.com

Mechanistic Investigations of Chemical Transformations Involving 2 Amino 4,6 Diisopropylnicotinonitrile

Detailed Analysis of Reaction Pathways and Transition States

The synthesis of 2-aminonicotinonitriles, including the diisopropyl derivative, typically proceeds through a multi-component reaction, which is a convergent and efficient method for assembling complex molecules in a single step. mdpi.com The most probable pathway for the formation of 2-Amino-4,6-diisopropylnicotinonitrile involves the reaction of 2,4-dimethyl-3-pentanone (B156899) (diisopropyl ketone), malononitrile (B47326), and an ammonia (B1221849) source (like ammonium (B1175870) acetate).

A credible proposed mechanism for the formation of the 2-amino-3-cyanopyridine (B104079) scaffold involves several key steps mdpi.com:

Knoevenagel Condensation : The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (2,4-dimethyl-3-pentanone) and the active methylene (B1212753) compound (malononitrile). This step forms a stable intermediate, an α,β-unsaturated dinitrile. wikipedia.org

Michael Addition : Subsequently, a Michael-type addition of a second malononitrile molecule or another nucleophile can occur, though in the context of pyridine (B92270) synthesis, the pathway proceeds towards cyclization.

Cyclization and Tautomerization : The intermediate undergoes cyclization. The mechanism for the incorporation of the amino group and subsequent aromatization leads to the formation of the stable 2-aminonicotinonitrile ring system. wikipedia.org

Quantum chemical studies on analogous systems, such as the formation of 2-amino-4,5-dihydrothiophenes, have utilized Density Functional Theory (DFT) to model the geometries of intermediates and transition states. nih.gov These computational approaches calculate the activation energies for various steps, identifying the rate-limiting step. For instance, in a related synthesis, the elimination of a leaving group during the final aromatization step was found to have the highest activation energy. nih.gov For the synthesis of 2-aminonicotinonitriles, similar computational analysis would be necessary to precisely map the reaction coordinate, identify transition state structures (TS), and determine the Gibbs free energies for each step, thus confirming the most plausible reaction pathway.

Kinetic Studies and Reaction Rate Determinations

Based on the effect of temperature on the reaction rate, the activation parameters for the formation of a series of 2-amino-3-cyanopyridine derivatives were determined. tandfonline.comtandfonline.com These parameters indicate that the reaction is controlled by enthalpy and has an associative mechanism. tandfonline.com

| Kinetic Parameter | Value |

|---|---|

| Activation Energy (Ea) | 28.97 ± 0.21 kJ mol⁻¹ |

| Enthalpy of Activation (ΔH‡) | 26.49 ± 0.23 kJ mol⁻¹ |

| Entropy of Activation (ΔS‡) | -122.88 ± 0.67 J mol⁻¹ K⁻¹ |

| Gibbs Free Energy of Activation (ΔG‡) | 63.12 ± 0.46 kJ mol⁻¹ |

Note: The data presented is for the synthesis of related 2-amino-3-cyanopyridine derivatives and serves as a model for the diisopropyl analog. tandfonline.comtandfonline.com

Influence of Substituent Effects on the Reactivity Profile of the Nicotinonitrile Core

Electron-withdrawing groups on the aldehyde component accelerate the reaction. This is attributed to the increased electrophilicity of the carbonyl carbon, making it more susceptible to initial nucleophilic attack. tandfonline.com

Electron-donating groups on the amine component increase the reaction rate. These groups enhance the nucleophilicity of the amine, facilitating its addition during the reaction sequence. tandfonline.com

In the case of this compound, the isopropyl groups at positions 4 and 6 are electron-donating due to hyperconjugation and inductive effects. This increased electron density on the pyridine ring would influence its reactivity in subsequent chemical transformations. Compared to analogs with electron-withdrawing or aryl substituents, the diisopropyl derivative would be more activated towards electrophilic substitution and potentially less reactive towards nucleophilic attack on the ring. uoanbar.edu.iq The presence of substituents does not fundamentally alter the reaction pathway with certain reagents but can affect the properties, such as fluxionality, of resulting complexes. rsc.org

| Reactant | Substituent Type | Effect on Reaction Rate |

|---|---|---|

| Aromatic Aldehyde | Electron-withdrawing (e.g., -NO₂) | Increase |

| Aromatic Aldehyde | Electron-donating (e.g., -OCH₃) | Decrease |

| Aniline (Amine Source) | Electron-withdrawing (e.g., -Cl) | Decrease |

| Aniline (Amine Source) | Electron-donating (e.g., -CH₃) | Increase |

Note: This table summarizes general trends observed in the multi-component synthesis of 2-amino-3-cyanopyridine derivatives. tandfonline.com

Solvent Effects and Reaction Medium Modulation on Chemical Outcomes

The choice of solvent plays a critical role in modulating the reaction rate and yield of multicomponent reactions that produce nicotinonitriles. mdpi.comresearchgate.net Kinetic studies have demonstrated that polar solvents generally increase the reaction rate for the synthesis of 2-amino-3-cyanopyridines. tandfonline.com This is because the reaction mechanism involves polar intermediates and transition states that are stabilized by polar solvent molecules.

The optimization of reaction conditions for similar syntheses revealed the following trends:

A mixture of water and ethanol (B145695) (50/50) was identified as the optimal solvent system in one study, leading to the fastest reaction rates. tandfonline.com

Solvent-free (neat) conditions have also been successfully employed for the synthesis of 2-amino-4,6-diphenylnicotinonitriles, offering environmental and simplicity advantages. mdpi.com

In other related preparations, ethanol was found to be a superior solvent compared to dimethylformamide (DMF), methanol, or isopropanol, likely due to the better solubility of either the starting materials or the products. nih.gov

| Solvent | Effect on Reaction Outcome | Reference System |

|---|---|---|

| Water/Ethanol (50/50) | Increased reaction rate | 2-Amino-3-cyanopyridine synthesis tandfonline.com |

| Ethanol | Superior yields compared to DMF, MeOH | 2-Amino-4,5-dihydrothiophene synthesis nih.gov |

| Solvent-free | High efficiency, environmentally friendly | 2-Amino-4,6-diphenylnicotinonitrile synthesis mdpi.com |

| Dichloromethane, Methanol | Commonly used in GBB-3CR reactions | Imidazo[1,2-a]pyridine synthesis mdpi.com |

Advanced Methodologies for Structural Elucidation and Conformational Analysis of 2 Amino 4,6 Diisopropylnicotinonitrile and Its Analogues

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-aminonicotinonitrile derivatives in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map the precise connectivity and spatial relationships of atoms within the molecule.

In 1D ¹H NMR spectra of 2-amino-4,6-disubstituted nicotinonitriles, characteristic signals confirm the presence of key structural motifs. For instance, the protons of the amino (-NH₂) group typically appear as a broad singlet, while the lone proton on the pyridine (B92270) ring (H-5) manifests as a sharp singlet. In analogues such as 2-amino-4,6-diphenylnicotinonitrile, the amino protons resonate in the range of δ 5.30–5.38 ppm, and the H-5 proton is observed between δ 7.09–7.25 ppm nih.gov. The signals for the isopropyl groups in the target molecule would be expected in the aliphatic region of the spectrum, showing characteristic splitting patterns (a septet for the CH proton and a doublet for the methyl protons).

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment.

2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for assembling the molecular structure. COSY experiments establish proton-proton coupling networks, identifying adjacent protons, while HSQC correlates protons with their directly attached carbon atoms. For more complex structural assignments and to probe long-range connectivity, Heteronuclear Multiple Bond Correlation (HMBC) is utilized, which reveals couplings between protons and carbons separated by two or three bonds.

| Proton | Chemical Shift (δ, ppm) Range | Multiplicity | Typical Analogue |

|---|---|---|---|

| -NH₂ | 5.30 - 5.38 | Broad Singlet | 4,6-diphenyl |

| H-5 (Pyridine) | 7.09 - 7.25 | Singlet | 4,6-diphenyl |

| Aromatic Protons | Variable (e.g., 7.30 - 8.20) | Multiplet | 4,6-diphenyl |

| -CH (isopropyl) | Anticipated ~3.0-3.5 | Septet | 4,6-diisopropyl |

| -CH₃ (isopropyl) | Anticipated ~1.2-1.4 | Doublet | 4,6-diisopropyl |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a rapid and non-destructive method for identifying functional groups and obtaining a unique "molecular fingerprint" of 2-amino-4,6-diisopropylnicotinonitrile.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of specific chemical bonds. The analysis of 2-aminonicotinonitrile analogues reveals characteristic absorption bands that confirm the presence of key functional groups. The amino (-NH₂) group is identified by its distinct stretching vibrations, typically appearing as two bands in the 3300–3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretches. nih.govgoogle.com The N-H bending vibration provides a further confirmatory signal, usually found in the 1606–1654 cm⁻¹ range. nih.govgoogle.com Another crucial functional group, the nitrile (-C≡N), exhibits a strong and sharp absorption peak around 2204–2210 cm⁻¹, which is characteristic of the carbon-nitrogen triple bond stretch. google.com

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy provides excellent data for non-polar and symmetric bonds. For this compound, Raman spectra would be expected to show strong signals for the C-C bonds of the pyridine ring and the isopropyl substituents, providing additional structural information and a comprehensive vibrational profile.

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretching | 3300 - 3500 |

| N-H Bending | 1606 - 1654 | |

| Nitrile (-C≡N) | C≡N Stretching | 2204 - 2210 |

| Aromatic Ring | C=C & C=N Stretching | ~1400 - 1600 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and molecular weight of this compound with exceptional accuracy. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate gas-phase ions of the molecule, which are then analyzed.

HRMS provides a highly precise mass-to-charge (m/z) ratio of the molecular ion, often to within a few parts per million (ppm) of the theoretical value. This accuracy allows for the unambiguous determination of the compound's molecular formula. For 2-aminonicotinonitrile analogues, mass spectra commonly show the protonated molecular ion [M+H]⁺ as the base peak. nih.gov Depending on the ionization conditions and solvent system, other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecular ion. By inducing collision-induced dissociation (CID), specific fragments are generated that correspond to the loss of neutral molecules or the cleavage of particular bonds. Analyzing these fragmentation pathways provides valuable information that helps to confirm the proposed molecular structure and the connectivity of its various subunits.

Single-Crystal X-ray Diffraction Methodologies for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in the solid state. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and torsional angles.

For analogues of this compound, single-crystal X-ray studies have revealed detailed structural information. For example, the crystal structure of 2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile was determined to be in the triclinic crystal system. In this analogue, the dihedral angles between the central pyridine ring and the flanking phenyl rings were found to be 15.07° and 43.24°.

A crucial aspect of this analysis is the characterization of intermolecular interactions that govern the crystal packing. In many 2-aminonicotinonitrile derivatives, intermolecular hydrogen bonds are a dominant feature. The amino group frequently acts as a hydrogen bond donor, while the nitrogen atom of the nitrile group or the pyridine ring can act as acceptors. For instance, studies have shown the formation of inversion dimers through N-H···N(nitrile) hydrogen-bonding interactions. These dimers can be further linked into more extensive networks, such as chains, through other hydrogen bonds, like N-H···O interactions in substituted analogues.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1320 |

| b (Å) | 10.497 |

| c (Å) | 10.914 |

| α (°) | 77.28 |

| β (°) | 68.36 |

| γ (°) | 84.66 |

| Volume (ų) | 844.6 |

Chiroptical Spectroscopy for Absolute Configuration Assignment (if applicable to chiral derivatives)

Chiroptical spectroscopy encompasses techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which are specifically used to study chiral molecules. These methods measure the differential absorption of left- and right-circularly polarized light.

The parent compound, this compound, is achiral as it does not possess any stereocenters and has a plane of symmetry. Therefore, it will not exhibit any ECD or VCD signals, and this methodology is not applicable to the parent structure itself.

However, if a chiral derivative of this compound were to be synthesized—for example, by introducing a chiral substituent onto the pyridine ring or one of the isopropyl groups—chiroptical spectroscopy would become an essential tool. The experimental ECD or VCD spectrum of such a chiral analogue could be compared with spectra predicted by quantum chemical calculations for the (R) and (S) enantiomers. A match between the experimental and a calculated spectrum would allow for the unambiguous assignment of the absolute configuration of the newly created stereocenter.

Computational and Theoretical Chemistry Studies on 2 Amino 4,6 Diisopropylnicotinonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For 2-Amino-4,6-diisopropylnicotinonitrile, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a detailed picture of its molecular orbitals and reactivity. nih.govijcce.ac.ir

Key insights from DFT studies on analogous 2-aminonicotinonitrile systems include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity and polarizability. nih.govmdpi.com

From the FMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of the molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting maximal electron flow from the environment, calculated as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ). nih.gov

DFT calculations are also employed to predict spectroscopic parameters. For instance, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra to confirm structural assignments. ijcce.ac.ir Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions responsible for the molecule's optical properties. ijcce.ac.irmdpi.com

| Parameter | Symbol | Value | Description |

|---|---|---|---|

| HOMO Energy | EHOMO | -5.85 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | -1.20 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | 4.65 eV | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. |

| Ionization Potential | I | 5.85 eV | Energy required to remove an electron from the molecule. |

| Electron Affinity | A | 1.20 eV | Energy released upon gaining an electron. |

| Electronegativity | χ | 3.525 eV | Measures the molecule's ability to attract electrons. |

| Chemical Hardness | η | 2.325 eV | Resistance to deformation of the electron cloud; higher value indicates lower reactivity. |

| Chemical Softness | S | 0.430 eV-1 | The reciprocal of hardness; indicates the molecule's polarizability. |

| Electrophilicity Index | ω | 2.67 eV | Measures the propensity of the species to accept electrons. |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While DFT provides insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements and interactions of atoms and molecules, offering a view of the conformational landscape and flexibility of this compound. tandfonline.com

For a molecule with flexible side chains like the isopropyl groups, MD simulations can explore the different rotational conformations (rotamers) and determine their relative stabilities and the energy barriers for interconversion. This is crucial for understanding how the molecule's shape changes in different environments, such as in various solvents or when interacting with a biological target.

In the context of drug design, MD simulations are essential for studying the stability of a ligand-receptor complex. tandfonline.comnih.gov If this compound were docked into the active site of a protein, MD simulations could be run to assess the stability of the binding pose, observe conformational changes in both the ligand and the protein, and analyze the network of intermolecular interactions (like hydrogen bonds and hydrophobic contacts) over the simulation time. tandfonline.comacs.org The root-mean-square deviation (RMSD) of the ligand's position can be monitored to see if it remains stably bound or diffuses away from the binding site. acs.org

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. The synthesis of 2-aminonicotinonitrile derivatives often proceeds through a multi-component reaction, for example, by reacting a chalcone (B49325) intermediate with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297). mdpi.com

Computational studies can map the entire reaction pathway for the synthesis of this compound. This involves:

Identifying Intermediates: Locating the structures of all stable species that are formed and consumed during the reaction.

Locating Transition States (TS): Finding the highest-energy structures that connect reactants, intermediates, and products. The geometry of the TS provides critical information about the bond-making and bond-breaking processes.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition states. This activation barrier (Ea) is directly related to the reaction rate.

By calculating the energies of all reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This allows chemists to understand the feasibility of a proposed mechanism, identify the rate-determining step, and predict how changes in reactants or catalysts might influence the reaction outcome. researchgate.net

In Silico Prediction of Molecular Properties and Interactions for Rational Design

In silico methods are central to the rational design of new molecules with specific functions, such as novel drugs or advanced materials. nih.govtandfonline.com The computational studies described above provide the fundamental data needed for this design process. Nicotinonitrile derivatives are known to possess a wide range of biological activities, including anticancer and enzyme inhibitory effects. tandfonline.comekb.eg

The process of rational design using this compound as a scaffold would involve several steps:

Target Identification: Identifying a specific biological target, such as an enzyme or receptor, implicated in a disease.

Molecular Docking: Using the optimized 3D structure of the molecule (obtained from DFT), computational docking programs can predict its preferred binding orientation within the active site of the target protein. This provides an estimate of the binding affinity and identifies key interactions. mdpi.com

QSAR (Quantitative Structure-Activity Relationship): By calculating various molecular descriptors (electronic, steric, hydrophobic) for a series of related nicotinonitrile analogs, a QSAR model can be built to correlate these properties with their experimentally measured biological activity. tandfonline.comnih.gov This model can then be used to predict the activity of new, unsynthesized compounds.

Pharmacophore Modeling: Based on the structure of active compounds, a pharmacophore model can be generated. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity, guiding the design of new molecules that fit the model. acs.org

By integrating DFT, MD, and docking studies, researchers can iteratively modify the structure of this compound—for example, by adding or changing substituents—to optimize its interactions with a target and enhance its desired properties, thereby accelerating the discovery of new functional molecules. ekb.eg

Applications of 2 Amino 4,6 Diisopropylnicotinonitrile in Advanced Chemical Synthesis and Material Science

Medicinal Chemistry Research Avenues Focused on 2 Amino 4,6 Diisopropylnicotinonitrile Derivatives

Rational Design Principles for Novel Bioactive Scaffolds Derived from Nicotinonitrile

The rational design of novel bioactive scaffolds from the 2-aminonicotinonitrile template is a cornerstone of modern drug discovery. This process involves a deep understanding of the target biology and the application of chemical principles to create molecules with desired therapeutic effects. The 2-amino-3-cyanopyridine (B104079) framework is a key building block in the synthesis of various heterocyclic compounds with significant biological activities. nih.gov

A primary principle in the rational design of nicotinonitrile-derived scaffolds is the strategic introduction of various substituents at different positions of the pyridine (B92270) ring to enhance biological activity. For instance, the substitution of phenyl or other aryl moieties at the fourth and sixth positions of the 2-amino-3-cyanopyridine core has been shown to significantly enhance the biological activities of the resulting compounds. nih.gov This approach allows for the fine-tuning of the molecule's steric and electronic properties to optimize interactions with biological targets.

Another key design principle is the use of the 2-aminonicotinonitrile moiety as a precursor for the synthesis of fused heterocyclic systems. This scaffold's high reactivity makes it an ideal starting material for creating more complex molecular architectures, such as pyrido[2,3-d]pyrimidines, which have demonstrated potent cytotoxicity against cancer cell lines. nih.gov The goal is to design target-oriented chemotherapeutics by incorporating different derivatives into the basic scaffold and assessing their anticancer activity. nih.gov

Furthermore, the concept of "privileged scaffolds" is often applied, where a core structure is known to bind to multiple biological targets. The 2-aminonicotinonitrile framework can be considered a privileged scaffold due to its presence in a wide range of biologically active compounds. By systematically modifying this core, researchers can explore a vast chemical space to identify novel compounds with desired therapeutic profiles.

Structure-Activity Relationship (SAR) Studies via Molecular Modifications and Analog Design (in vitro focus)

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. These studies involve the systematic modification of a molecule's structure and the subsequent evaluation of its biological activity in vitro. For derivatives of 2-aminonicotinonitrile, SAR studies have provided valuable insights into the structural requirements for various biological activities.

One study on 2-aminonicotinonitrile derivatives as potential autophagy enhancers revealed that substituents at the C-4 and C-6 positions of the nicotinonitrile ring play a significant role in their activity. researchgate.netnih.gov Specifically, the introduction of aryl groups at these positions was found to enhance autophagy-inducing activity, while substituents at the C-5 position had the opposite effect. researchgate.netnih.gov This highlights the importance of the substitution pattern on the pyridine ring for this particular biological activity.

In another study focusing on 2-amino-4,6-diarylpyrimidine-5-carbonitriles as A1 adenosine receptor (A1AR) antagonists, a large library of compounds was synthesized to explore the chemical space around this scaffold. nih.gov The SAR analysis revealed that the nature of the aromatic residues at the R4 and R6 positions of the pyrimidine core influenced the selectivity profile. nih.gov A key finding was the prominent role of a methyl group at the exocyclic amino group in conferring high A1AR selectivity. nih.gov

The following interactive table summarizes key SAR findings for 2-aminonicotinonitrile and related derivatives based on in vitro studies.

| Scaffold | Position of Modification | Modification | Observed In Vitro Activity | Reference |

|---|---|---|---|---|

| 2-Aminonicotinonitrile | C-4 and C-6 | Aryl groups | Enhanced autophagy-inducing activity | researchgate.netnih.gov |

| 2-Aminonicotinonitrile | C-5 | Substituents | Decreased autophagy-inducing activity | researchgate.netnih.gov |

| 2-Amino-4,6-diarylpyrimidine-5-carbonitrile | R4 and R6 | Aromatic residues | Influenced A1AR/A2AAR selectivity | nih.gov |

| 2-Amino-4,6-diarylpyrimidine-5-carbonitrile | Exocyclic Amino Group | Methyl group | High A1AR selectivity | nih.gov |

These examples demonstrate how systematic molecular modifications and the subsequent analysis of their effects on biological activity can guide the design of more potent and selective compounds.

Exploration of Molecular Target Identification and Ligand-Binding Interactions (e.g., Enzyme Inhibition, Receptor Modulation at a mechanistic level)

Identifying the molecular targets of bioactive compounds and understanding their ligand-binding interactions at a mechanistic level are fundamental to drug discovery. Derivatives of 2-aminonicotinonitrile have been investigated for their ability to interact with various enzymes and receptors.

Enzyme Inhibition: One area of investigation is the inhibition of kinases. For example, some pyrido[2,3-d]pyrimidine derivatives synthesized from o-aminonicotinonitrile have been identified as PIM-1 kinase inhibitors with potent cytotoxic activity against cancer cell lines. nih.govnih.gov The proposed mechanism involves the interaction of the pyridopyrimidine scaffold with the active site of the PIM-1 kinase.

Another target class is acyl-CoA:cholesterol acyltransferase (ACAT). A study on N-(4-amino-2,6-diisopropylphenyl)-N'-(1,4-diarylpiperidine-4-yl)methylureas, which share a substituted aniline moiety, identified potent ACAT inhibitors. nih.gov One compound, in particular, inhibited ACAT activity with an IC50 value of 18 nM. nih.gov

Receptor Modulation: Receptor modulators are substances that bind to and regulate the activity of chemical receptors. wikipedia.org Derivatives of nicotinonitrile and related quinolines have been explored as modulators of nicotinic acetylcholine receptors (nAChRs). researchgate.netnih.gov These receptors are involved in various physiological processes, and their modulation can have therapeutic benefits. researchgate.net Some quinoline derivatives have shown selectivity for the α7 nAChR subtype, acting as either antagonists or agonists. nih.gov

Additionally, 2-amino-4,6-disubstituted-pyrimidine derivatives have been extensively studied as selective antagonists for the A1 adenosine receptor (A1AR). nih.gov These compounds were confirmed to be antagonists of the canonical cyclic adenosine monophosphate pathway. nih.gov

The table below provides a summary of identified molecular targets and the observed mechanistic actions of 2-aminonicotinonitrile derivatives and related compounds.

| Compound Class | Molecular Target | Mechanistic Action | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase | Inhibition | nih.govnih.gov |

| N-(4-amino-2,6-diisopropylphenyl)-N'-(1,4-diarylpiperidine-4-yl)methylureas | ACAT | Inhibition | nih.gov |

| Quinoline derivatives | α7 Nicotinic Acetylcholine Receptor | Modulation (Agonism/Antagonism) | nih.gov |

| 2-Amino-4,6-disubstituted-pyrimidines | A1 Adenosine Receptor | Antagonism | nih.gov |

Cheminformatics and Virtual Screening Approaches for Library Design and Hit Identification

Cheminformatics and virtual screening are powerful computational tools that accelerate the drug discovery process by enabling the efficient design of compound libraries and the identification of promising "hit" molecules. These approaches are particularly valuable for exploring the vast chemical space associated with scaffolds like 2-aminonicotinonitrile.

Library Design: The design of a compound library based on the 2-aminonicotinonitrile scaffold involves the selection of a diverse set of starting materials to explore a wide range of chemical properties. For instance, in the synthesis of 2-amino-4,6-disubstitutedpyrimidine-5-carbonitriles, a collection of structurally diverse aldehydes, α-cyanoketones, and guanidines can be selected to achieve a comprehensive exploration of the SAR at positions 2, 4, and 6 of the pyrimidine template. nih.gov

Virtual Screening: Virtual screening involves the computational screening of large libraries of compounds against a biological target to identify molecules that are likely to bind to it. This can be done through either ligand-based or structure-based approaches.

Structure-Based Virtual Screening (SBVS): This method utilizes the three-dimensional structure of the target protein to dock and score potential ligands. nih.gov For example, SBVS can be performed against key proteins of a virus to identify potential inhibitors from a compound library. nih.gov

Pharmacophore-Based Virtual Screening: This approach uses a pharmacophore model, which defines the essential 3D arrangement of functional groups required for biological activity, to screen compound databases. This technique is effective for identifying potential lead candidates that map well to the pharmacophore model of a target.

These computational methods allow for the prioritization of compounds for synthesis and biological testing, thereby saving time and resources.

Design and Synthesis of Derivatives for Probing Biological Pathways (excluding direct clinical outcomes)

The design and synthesis of derivatives of 2-amino-4,6-diisopropylnicotinonitrile are not only aimed at developing new drugs but also at creating chemical probes to investigate biological pathways. These molecular tools can help to elucidate the mechanisms of cellular processes and identify new therapeutic targets.

An example of this is the synthesis of 2-aminonicotinonitrile derivatives to study the process of autophagy. researchgate.netnih.gov Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its dysregulation is implicated in various diseases. By synthesizing a series of 2-aminonicotinonitrile analogs and evaluating their ability to induce autophagy, researchers can identify compounds that act as autophagy enhancers. researchgate.netnih.gov The most promising of these compounds can then be used as probes to further investigate the molecular machinery of autophagy.

The synthesis of these derivatives often involves multi-component reactions, which are efficient methods for generating molecular diversity. For instance, the synthesis of 2-amino-4,6-diphenylnicotinonitriles can be achieved through a two-step process involving the initial formation of chalcones followed by their reaction with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297). mdpi.com Such synthetic strategies allow for the rapid generation of a library of compounds for biological screening.

The development of these chemical probes provides valuable insights into complex biological pathways and can pave the way for the discovery of novel therapeutic intervention points.

Future Directions and Emerging Research Trends in 2 Amino 4,6 Diisopropylnicotinonitrile Chemistry

Integration with Flow Chemistry and Continuous Manufacturing Processes

The pharmaceutical and fine chemical industries are increasingly shifting from traditional batch processing to continuous flow manufacturing, a paradigm that offers substantial improvements in safety, efficiency, and scalability. mdpi.comd-nb.infopharmtech.com The synthesis of active pharmaceutical ingredients (APIs) and complex organic molecules can be significantly enhanced through the precise control over reaction parameters such as temperature, pressure, and residence time that flow chemistry provides. mdpi.comresearchgate.net

For the synthesis of 2-amino-4,6-diisopropylnicotinonitrile and its analogs, flow chemistry presents several potential advantages. Multi-step syntheses, which are common for heterocyclic compounds, can be "telescoped" into a continuous sequence, eliminating the need for isolation and purification of intermediates. mdpi.comnih.gov This approach not only accelerates the production process but also minimizes waste and potential exposure to hazardous reagents. nih.gov Furthermore, reactions that are difficult or dangerous to conduct on a large scale in batch reactors, such as those involving highly reactive intermediates or exothermic processes, can be managed safely in the small, controlled environment of a flow reactor. d-nb.infopharmtech.com The development of a continuous flow process for this compound would enable on-demand manufacturing and facilitate more rapid exploration of its chemical derivatives for various applications. nih.gov

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit in Synthesis of this compound |

| Enhanced Safety | Minimizes the volume of hazardous reagents and intermediates at any given time, crucial for multi-step syntheses. pharmtech.com |

| Precise Process Control | Superior control over temperature, pressure, and mixing, leading to higher yields and purity. mdpi.com |

| Scalability | Seamless scaling from laboratory research to industrial production by extending operational time rather than increasing reactor size. d-nb.info |

| Telescoped Reactions | Integration of multiple synthetic steps without intermediate isolation, reducing waste and manufacturing time. mdpi.com |

| Access to Novel Reaction Conditions | Enables use of high-temperature and high-pressure conditions that are impractical in batch processing. d-nb.info |

Exploration of Supramolecular Assembly and Host-Guest Chemistry

The structural features of this compound, namely the pyridine (B92270) ring, the amino group, and the nitrile moiety, make it an excellent candidate for exploration in supramolecular chemistry. The pyridine ring's ability to participate in π-stacking interactions is a key factor in the formation of larger, ordered structures. researchgate.net The amino group can act as a hydrogen bond donor, while the nitrogen atoms of the pyridine ring and the nitrile group can act as hydrogen bond acceptors.

These non-covalent interactions can be harnessed to construct complex supramolecular assemblies. The study of how molecules of this compound self-assemble can lead to the development of new materials with unique properties, such as liquid crystals or porous organic frameworks.

Furthermore, the compound could function as a guest molecule within larger host systems, such as cyclodextrins or cucurbiturils. nih.gov Host-guest chemistry explores the formation of complexes where one molecule (the guest) is encapsulated within another (the host). nih.gov Such complexation can alter the physicochemical properties of the guest molecule, potentially enhancing its solubility, stability, or biological activity. Investigating the host-guest chemistry of this compound could open doors to applications in drug delivery, sensing, and molecular recognition. nih.govmdpi.com

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally benign synthetic methods. This involves minimizing waste, reducing energy consumption, and using less hazardous substances. powertechjournal.com

Key areas for green innovation in the synthesis of nicotinonitrile derivatives include:

Use of Green Solvents: Replacing traditional volatile organic solvents with more eco-friendly alternatives like water, ethanol (B145695), or bio-based solvents such as eucalyptol (B1671775) has been shown to be effective for related syntheses. researchgate.net

Catalysis: The development and application of reusable catalysts, such as nanomagnetic metal-organic frameworks, can significantly reduce waste and improve reaction efficiency. nih.govresearchgate.net These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. researchgate.net

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis have emerged as energy-efficient alternatives to conventional heating. researchgate.netpowertechjournal.com These methods can dramatically reduce reaction times and improve yields. powertechjournal.com

Multi-component Reactions: Designing one-pot, multi-component reactions, where multiple starting materials react to form the final product in a single step, aligns well with the principles of atom economy and process efficiency. rsc.orgnih.gov

Table 2: Examples of Green Chemistry Approaches in Nicotinonitrile Synthesis

| Green Approach | Example/Methodology | Key Advantage | Reference |

| Green Solvent | Use of Eucalyptol as a solvent. | Bio-based, non-toxic, and sustainable alternative to common organic solvents. | researchgate.net |

| Reusable Catalyst | Nanomagnetic metal-organic frameworks (e.g., Fe3O4@MIL-53(Al)). | High yield, short reaction time, catalyst can be easily recovered and reused. | nih.gov |

| Alternative Energy | Microwave irradiation in solvent-free conditions. | Shorter reaction times, high yields, and facile work-up. | researchgate.net |

| Process Intensification | One-pot, three-component domino reactions. | High atom economy, reduced waste, and simplified procedures. | researchgate.net |

Application of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research. mdpi.com These computational tools can significantly accelerate the discovery and development of new molecules by predicting their properties and optimizing synthetic pathways. nih.gov

For this compound, AI and ML can be applied in several ways:

Compound Design: Machine learning models can be trained on existing data to predict the biological activity or material properties of novel derivatives. mdpi.com This allows for the virtual screening of large libraries of potential compounds, prioritizing the most promising candidates for synthesis and testing. researchgate.net

Reaction Prediction: AI algorithms can predict the outcomes of chemical reactions, including identifying the major products and predicting yields. rsc.org This is particularly useful for complex heterocyclic systems where multiple reaction pathways may be possible. For instance, ML models have been developed to predict the regioselectivity of electrophilic aromatic substitutions on pyridine-like molecules. acs.org

Synthesis Planning: Retrosynthesis software, powered by AI, can propose viable synthetic routes for target molecules, including novel derivatives of this compound. This can help chemists design more efficient and innovative synthetic strategies. nih.gov

The integration of AI and ML into the research workflow promises to reduce the time and cost associated with developing new compounds based on the this compound scaffold.

Expanding the Chemical Space of this compound Derivatives for Diverse Applications

A central theme in future research will be the systematic expansion of the chemical space around the this compound core to create libraries of novel compounds with diverse functionalities. nih.govmdpi.com The inherent reactivity of the aminonicotinonitrile scaffold allows for a wide range of chemical modifications.

Strategies for expanding the chemical space include:

Substitution at the Amino Group: The primary amino group can be alkylated, acylated, or incorporated into other functional groups or heterocyclic rings to modulate the compound's properties.

Modification of the Isopropyl Groups: While the diisopropyl substitution is specific, creating analogs with other alkyl or aryl groups at the 4 and 6 positions can provide valuable structure-activity relationship (SAR) data. mdpi.com Studies on 2-amino-4,6-diarylpyrimidine derivatives have shown that modifications at these positions significantly influence biological activity. nih.gov

Functionalization of the Pyridine Ring: The pyridine ring itself can be subjected to further reactions, such as electrophilic substitution, to introduce additional functional groups.

Transformation of the Nitrile Group: The cyano group is a versatile functional handle that can be converted into amides, carboxylic acids, tetrazoles, or other nitrogen-containing heterocycles, each conferring distinct properties to the final molecule.

This systematic exploration, guided by computational predictions and driven by efficient synthetic methodologies, will likely uncover derivatives with applications in areas such as medicine (e.g., as kinase inhibitors or anticancer agents), materials science (e.g., as fluorescent probes), and agrochemicals. mdpi.comnih.govnih.govmdpi.com

Table 3: Potential Applications from Expanding the Chemical Space of Aminonicotinonitrile Derivatives

| Derivative Class | Potential Application | Rationale/Example | Reference |

| 2-Amino-4,6-diaryl-nicotinonitriles | Anticancer Agents | Derivatives have shown cytotoxicity against breast cancer cell lines and potential as PIM-1 kinase inhibitors. | mdpi.comnih.gov |

| Fused Pyrazolopyridine Systems | Tyrosine Kinase Inhibitors | Novel nicotinonitrile derivatives bearing imino moieties have shown potent inhibition of tyrosine kinase. | nih.gov |

| Substituted 2-Aminopyrimidines | A1 Adenosine Receptor Antagonists | Exploration of substituents at positions 2, 4, and 6 led to potent and selective A1AR ligands. | nih.gov |

| 2-Amino-4,6-diphenyl-nicotinonitriles | Fluorescent Sensors | These compounds exhibit solvent-dependent fluorescence, making them suitable for monitoring processes like photopolymerization. | mdpi.commdpi.com |

| Substituted 2-Chloronicotinonitriles | Synthetic Intermediates | The chloro-derivative is a key building block for constructing more complex heterocyclic systems. | osi.lv |

Q & A

Q. What are the standard synthetic routes for 2-Amino-4,6-diisopropylnicotinonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions using substituted pyridine precursors. Key variables include solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalysts such as ammonium acetate. Optimization involves iterative adjustments to reaction time and stoichiometric ratios, monitored via TLC or HPLC. Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. What analytical techniques are recommended for characterizing this compound?

Routine characterization includes:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and isopropyl group integration.

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- FT-IR to identify nitrile (C≡N, ~2200 cm⁻¹) and amine (N-H, ~3400 cm⁻¹) functional groups.

Cross-validation with elemental analysis (C, H, N) ensures purity ≥95% .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use PPE (gloves, goggles, lab coat) to avoid inhalation/skin contact.

- Work in a fume hood due to potential irritancy (S26, S36/37/39).

- First aid: Flush eyes/skin with water for 15 minutes; seek medical attention for persistent symptoms.

- Store in airtight containers away from oxidizers and moisture .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Mechanistic studies require:

Q. What methodological frameworks are used to evaluate its biological activity in cancer research?

- In vitro cytotoxicity assays : MTT or SRB tests against cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Apoptosis profiling : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays.

- Structure-activity relationship (SAR) studies : Modifying isopropyl groups to assess steric/electronic effects on potency .

Q. How can computational tools enhance experimental design for derivative synthesis?

- Virtual screening : Molecular docking (AutoDock, Schrödinger) to predict binding affinities with target proteins (e.g., kinases).

- Retrosynthetic planning : AI-driven platforms (e.g., Chematica) to propose feasible routes for novel derivatives.

- Machine learning : Training models on existing reaction databases to predict optimal conditions (solvent, catalyst) .

Q. How should researchers address contradictory data in stability studies under varying pH/temperature?

- Factorial design experiments : Test combinations of pH (2–12), temperature (25–60°C), and ionic strength.

- Degradation product analysis : LC-MS to identify hydrolysis/oxidation byproducts (e.g., oxo-derivatives).

- Statistical validation : ANOVA to distinguish significant degradation pathways and refine storage recommendations .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

- Heat dissipation : Use flow reactors for exothermic reactions to prevent thermal runaway.

- Particle size control : Implement crystallization optimization (anti-solvent addition, cooling rates) to ensure batch consistency.

- Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy for quality assurance .

Q. What advanced methodologies are used to study photophysical or electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.